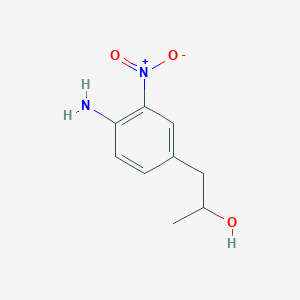

1-(4-Amino-3-nitrophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-nitrophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5-6,12H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCJEDTVDAWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Established and Analogous Synthetic Routes

The construction of 1-(4-amino-3-nitrophenyl)propan-2-ol can be approached through several convergent synthetic strategies. These routes primarily involve the sequential or concerted installation of the amino, nitro, and hydroxyl functionalities onto the phenylpropane scaffold.

A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. In the context of 1-(4-amino-3-nitrophenyl)propan-2-ol, this would involve the selective reduction of a dinitro precursor. However, a more plausible route involves the reduction of a nitro group that is introduced at a later stage of the synthesis. For instance, starting with a precursor where the amino group is already present or protected.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines due to its high efficiency and clean reaction profiles. This approach can be applied to a precursor such as 1-(4-acetamido-3-nitrophenyl)propan-2-ol. The acetyl group serves as a protecting group for the amine, which can be removed subsequently.

The hydrogenation is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol (B129727).

| Catalyst | Hydrogen Pressure | Temperature (°C) | Solvent | Typical Yield (%) |

| 5% Pd/C | 1-4 atm | 25-50 | Ethanol | >95 |

| 10% Pt/C | 1-4 atm | 25-50 | Methanol | >95 |

| Raney Ni | 50-100 psi | 50-80 | Ethanol | >90 |

| This table presents typical conditions for the catalytic hydrogenation of aromatic nitro groups to amines based on analogous reactions. |

Following the reduction of the nitro group, the acetyl protecting group can be removed by acidic or basic hydrolysis to yield the final product.

Stoichiometric reduction methods offer an alternative to catalytic hydrogenation and can be particularly useful when chemoselectivity is a concern. Various metal-based reducing agents can be employed for the reduction of the nitro group in a suitable precursor.

Commonly used stoichiometric reducing agents include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (Na₂S₂O₄). These methods are generally robust and tolerate a range of functional groups.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| SnCl₂·2H₂O / HCl | Ethanol | 70-80 | 2-4 | 85-95 |

| Fe / CH₃COOH | Acetic Acid | 80-100 | 3-6 | 80-90 |

| Na₂S₂O₄ | Water/Methanol | 25-60 | 1-3 | 75-85 |

| This table outlines representative conditions for the stoichiometric reduction of aromatic nitro compounds based on analogous transformations. |

An alternative approach involves the formation of the C-N bond through nucleophilic substitution. This can be achieved either by alkylating an amine or by the ring-opening of an epoxide.

A plausible amine alkylation strategy would involve the reaction of a halo-substituted nitrophenyl precursor, such as 4-chloro-2-nitroaniline researchgate.net, with 1-aminopropan-2-ol. This nucleophilic aromatic substitution would directly install the desired side chain. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

For an epoxide ring-opening strategy, a precursor such as 1-(4-amino-3-nitrophenyl)oxirane could be synthesized. Subsequent ring-opening with a methyl nucleophile, for example, a Grignard reagent like methylmagnesium bromide, would yield the target secondary alcohol. The regioselectivity of the ring-opening is a key consideration, with the nucleophile generally attacking the least sterically hindered carbon of the epoxide ring in a base-catalyzed reaction researchgate.net.

A highly convergent and stereochemically flexible approach is the reduction of a corresponding β-amino ketone precursor, namely 1-(4-amino-3-nitrophenyl)propan-2-one. This ketone can be synthesized through various established methods, such as the Friedel-Crafts acylation of a suitable protected aniline (B41778) derivative followed by nitration and deprotection.

The reduction of the ketone to the desired secondary alcohol can be achieved using a variety of reducing agents. Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

| Reducing Agent | Solvent | Temperature (°C) | Comments |

| NaBH₄ | Methanol/Ethanol | 0-25 | Mild and selective for ketones. |

| LiAlH₄ | Diethyl ether/THF | 0-35 | Powerful reducing agent, requires anhydrous conditions. |

| This table provides common reducing agents for the conversion of ketones to secondary alcohols. |

Reductive Functionalization of Nitroaromatic Precursors

Stereochemical Control and Enantioselective Synthesis

The propan-2-ol moiety in 1-(4-amino-3-nitrophenyl)propan-2-ol contains a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(4-amino-3-nitrophenyl)propan-2-ol. The synthesis of enantiomerically pure forms of such β-amino alcohols is of significant interest sciengine.comnih.govdiva-portal.org.

The most effective strategy for achieving stereochemical control is through the asymmetric reduction of the ketone precursor, 1-(4-amino-3-nitrophenyl)propan-2-one. This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric reduction.

Catalytic Asymmetric Reduction:

This approach utilizes a chiral catalyst to transfer hydrogen from a stoichiometric reductant to the ketone in a stereoselective manner. Well-established methods include:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with borane (BH₃) as the reducing agent. The catalyst creates a chiral environment around the ketone, leading to the preferential formation of one enantiomer.

Noyori Asymmetric Hydrogenation: This method uses ruthenium or rhodium catalysts complexed with chiral ligands, such as BINAP, to catalyze the hydrogenation of ketones with high enantioselectivity.

| Catalyst System | Reductant | Typical Enantiomeric Excess (ee) |

| (S)-CBS catalyst / BH₃·THF | Borane | >95% for (R)-alcohol |

| (R)-CBS catalyst / BH₃·THF | Borane | >95% for (S)-alcohol |

| Ru(II)-[(S)-BINAP]Cl₂ | H₂ (high pressure) | >98% for (R)-alcohol |

| Rh(I)-(R,R)-DIPAMPBF₄ | H₂ (high pressure) | >95% for (S)-alcohol |

| This table illustrates representative catalyst systems for the enantioselective reduction of prochiral ketones, with expected outcomes based on analogous reactions. |

The choice of catalyst and reaction conditions allows for the selective synthesis of either the (R)- or (S)-enantiomer of 1-(4-amino-3-nitrophenyl)propan-2-ol, providing access to optically pure materials for further applications.

Chiral Resolution Techniques

For the separation of racemic mixtures of 1-(4-amino-3-nitrophenyl)propan-2-ol, several chiral resolution techniques could be employed. These methods are crucial for isolating the desired enantiomer, as biological activity is often enantiomer-specific.

One common approach is diastereomeric salt formation . This involves reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts. fishersci.com These salts, having different physical properties, can then be separated by fractional crystallization. Subsequently, the individual enantiomers of the target compound can be recovered by treating the separated salts with a base to remove the chiral resolving agent.

Another powerful technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.com This method allows for the direct separation of enantiomers based on their differential interactions with the CSP. The choice of the chiral column and the mobile phase is critical for achieving optimal separation. mdpi.comlcms.cz For analytical purposes, this method offers high accuracy, while preparative chiral chromatography can be used to isolate larger quantities of the pure enantiomers. mdpi.com

Enzymatic resolution represents a green and highly selective alternative. symeres.com Specific enzymes can selectively acylate one enantiomer of the amino alcohol, allowing the acylated and unreacted enantiomers to be separated by conventional methods like column chromatography.

Table 1: Potential Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. fishersci.com | Scalable, cost-effective for large quantities. | Requires suitable resolving agents and solvents; can be time-consuming. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comlcms.cz | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer. symeres.com | High selectivity, mild reaction conditions. | Enzyme cost and stability can be a factor. |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to create a specific stereoisomer by influencing the stereochemical outcome of a chemical reaction. For a molecule like 1-(4-amino-3-nitrophenyl)propan-2-ol with one chiral center, this would typically involve an asymmetric synthesis approach.

A plausible strategy would be the asymmetric reduction of a corresponding ketone precursor , 1-(4-amino-3-nitrophenyl)propan-2-one. This can be achieved using chiral reducing agents or catalysts. For instance, chiral borohydride reagents or catalytic hydrogenation with a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral ligands) could selectively produce one enantiomer of the desired alcohol.

Another approach involves the use of a chiral auxiliary . The starting material could be modified with a chiral auxiliary, which directs the stereoselective formation of the propan-2-ol side chain. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic process to maximize yield, purity, and cost-effectiveness. For the synthesis of 1-(4-amino-3-nitrophenyl)propan-2-ol, several parameters would need to be systematically investigated for each step of the synthetic route.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.

Catalyst: The selection and concentration of a catalyst can dramatically influence the reaction's efficiency and selectivity.

Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion without product degradation.

pH: For reactions in aqueous media or those involving acidic or basic reagents, pH control is essential.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the effects of multiple variables on the reaction outcome, allowing for a more systematic and rapid optimization process. rsc.org

Table 2: Key Parameters for Reaction Optimization

| Parameter | Importance | Potential Impact |

| Solvent | Affects solubility, reaction rates, and stability of reactants and products. | A change in solvent can alter the reaction pathway and yield. |

| Temperature | Influences reaction kinetics and selectivity. | Higher temperatures can increase reaction rates but may also lead to side products. |

| Catalyst | Accelerates the reaction and can control stereoselectivity. | The right catalyst can significantly improve yield and enantiomeric excess. |

| Reactant Concentration | Can affect reaction order and rate. | Optimizing concentrations can maximize throughput and minimize waste. |

| Reaction Time | Determines the extent of reaction completion. | Insufficient time leads to low conversion, while excessive time can cause product degradation. |

Scale-Up Considerations for Research and Industrial Applications

Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges. For the production of 1-(4-amino-3-nitrophenyl)propan-2-ol, several factors would need to be carefully considered.

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions on a larger scale.

Cost of Goods (CoG): The economic viability of the process depends on the cost of raw materials, energy consumption, and waste disposal.

Equipment: The availability of suitable reactors and purification equipment for the intended scale of production is a primary concern.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant heat transfer challenges in large reactors.

Mixing: Ensuring efficient mixing becomes more complex at larger scales and can impact reaction rates and product uniformity.

Downstream Processing: The isolation and purification of the final product, including filtration, crystallization, and drying, must be scalable and efficient.

Regulatory Compliance: Industrial production must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure product quality and safety.

A phased approach to scale-up, involving pilot plant studies, is typically employed to identify and address potential issues before committing to full-scale production. elsevier.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(4-Amino-3-nitrophenyl)propan-2-ol is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propan-2-ol side chain. The aromatic region will be influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. The amino group typically shields aromatic protons, causing upfield shifts, while the nitro group has a deshielding effect, resulting in downfield shifts.

The propan-2-ol side chain will show signals for the methyl (-CH₃), methine (-CH), and methylene (B1212753) (-CH₂) protons. The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary with concentration and solvent.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.2 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~4.9 | br s | 2H | -NH₂ |

| ~4.0 | m | 1H | H-8 |

| ~3.5 | br s | 1H | -OH |

| ~2.7 | dd | 1H | H-7a |

| ~2.6 | dd | 1H | H-7b |

| ~1.2 | d | 3H | H-9 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will show a range of chemical shifts influenced by the amino and nitro substituents. The carbons of the propan-2-ol side chain will appear in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group (C-8) is expected to be deshielded and appear further downfield compared to the methyl and methylene carbons.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-4 |

| ~135 | C-3 |

| ~130 | C-1 |

| ~128 | C-6 |

| ~120 | C-2 |

| ~115 | C-5 |

| ~70 | C-8 |

| ~45 | C-7 |

| ~23 | C-9 |

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the H-8 proton and the H-7 methylene protons, as well as between the H-8 proton and the H-9 methyl protons. In the aromatic region, correlations between H-5 and H-6 would be anticipated.

HSQC/HMBC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the propan-2-ol chain to their corresponding carbon signals. An HMBC spectrum, on the other hand, shows correlations between protons and carbons over two to three bonds. This would be crucial in confirming the attachment of the propan-2-ol side chain to the aromatic ring, for example, by observing a correlation between the H-7 methylene protons and the C-1 aromatic carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(4-Amino-3-nitrophenyl)propan-2-ol is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of both aromatic and aliphatic groups, and the strong asymmetric and symmetric stretching vibrations of the nitro group.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1620 | Strong | N-H bending |

| ~1580 | Strong | Aromatic C=C stretching |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Medium | C-N stretching |

| ~1100 | Medium | C-O stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. The FT-Raman spectrum of 1-(4-Amino-3-nitrophenyl)propan-2-ol would be particularly useful for observing the symmetric stretching of the nitro group and the vibrations of the aromatic ring. The nitro group typically gives a very strong and characteristic band in the Raman spectrum.

Predicted FT-Raman Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1600 | Strong | Aromatic ring stretching |

| ~1350 | Very Strong | Symmetric NO₂ stretching |

| ~850 | Medium | Ring breathing mode |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of 1-(4-Amino-3-nitrophenyl)propan-2-ol. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For 1-(4-Amino-3-nitrophenyl)propan-2-ol (C9H12N2O3), HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion. The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is 197.0921 Da.

In addition to confirming the elemental formula, the fragmentation patterns observed in the mass spectrum offer significant structural insights. libretexts.org While specific experimental HRMS data for this compound is not widely published, fragmentation can be predicted based on its functional groups: an amino group, a nitro group, an aromatic ring, and a secondary alcohol. Common fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the amino group or the oxygen of the hydroxyl group. libretexts.org

Water Loss: Dehydration involving the hydroxyl group is a common fragmentation for alcohols. libretexts.org

Side-Chain Cleavage: Fragmentation of the propan-2-ol side chain, potentially leading to the loss of a neutral acetaldehyde (B116499) molecule (CH3CHO) or cleavage between the benzylic carbon and the adjacent carbon.

Ring-Related Fragmentation: Cleavage involving the nitro and amino groups on the aromatic ring.

| Theoretical Fragment Ion | Formula | Mass (Da) | Plausible Origin |

| [M+H]⁺ | C9H13N2O3⁺ | 197.0921 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C9H11N2O2⁺ | 179.0815 | Loss of water from the hydroxyl group |

| [M+H - C₂H₅O]⁺ | C7H8N2O2⁺ | 152.0586 | Cleavage of the propanol (B110389) side-chain |

| [C₇H₇N₂O₂]⁺ | C7H7N2O2⁺ | 151.0502 | Benzylic cleavage with hydrogen rearrangement |

This table presents theoretical data based on the compound's structure, as specific experimental values were not available in the cited sources.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and quantification of compounds in complex mixtures. This method combines the separation capabilities of HPLC with the specific detection of mass spectrometry. For quantitative analysis of 1-(4-Amino-3-nitrophenyl)propan-2-ol, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed.

In an MRM experiment, the first quadrupole selects the precursor ion (e.g., the protonated molecular ion, [M+H]⁺, at m/z 197.1), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic product ions for detection. This process provides high selectivity and sensitivity. For MS compatibility, mobile phases typically use volatile acids like formic acid instead of non-volatile acids like phosphoric acid. sielc.com

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 197.1 |

| Product Ion (Q3) - Transition 1 | m/z 179.1 |

| Product Ion (Q3) - Transition 2 | m/z 151.1 |

| Collision Energy | Optimized for each transition |

This table outlines a hypothetical LC-MS/MS method for quantification. The product ions correspond to the predicted fragments from the loss of water and side-chain cleavage.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The primary chromophore in 1-(4-Amino-3-nitrophenyl)propan-2-ol is the 4-amino-3-nitrophenyl system. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a strong intramolecular charge-transfer character.

This substitution pattern typically results in a significant bathochromic (red) shift of the absorption maximum (λmax) compared to benzene (B151609) or aniline (B41778). Based on data for structurally similar compounds like 4-amino-3-nitrophenol (B127093), a strong absorption band is expected in the near-UV or visible region. sigmaaldrich.com For instance, 4-nitrophenol (B140041) exhibits a λmax around 320 nm, which shifts to 400 nm upon formation of the corresponding phenolate (B1203915) ion. researchgate.net Therefore, 1-(4-Amino-3-nitrophenyl)propan-2-ol is predicted to have a primary absorption maximum in the 350-450 nm range.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Nitroaromatic compounds, however, are often characterized by low fluorescence quantum yields or are non-fluorescent. This is because the electron-withdrawing nitro group can promote efficient intersystem crossing from the excited singlet state to the triplet state, leading to non-radiative decay pathways that quench fluorescence. Therefore, 1-(4-Amino-3-nitrophenyl)propan-2-ol is not expected to be a strong fluorophore.

| Spectroscopic Technique | Parameter | Expected Observation |

| UV-Visible Spectroscopy | λmax | ~350 - 450 nm |

| Fluorescence Spectroscopy | Emission | Weak or negligible |

This table summarizes the expected spectroscopic properties based on the compound's chemical structure and data from analogous compounds.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the conformation of the molecule in the solid state.

As of now, the crystal structure of 1-(4-Amino-3-nitrophenyl)propan-2-ol has not been reported in publicly accessible crystallographic databases. If such data were available, it would allow for an unambiguous determination of the molecular geometry. Furthermore, it would reveal the packing of the molecules in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the amino (-NH2) and hydroxyl (-OH) groups, as well as π-π stacking of the aromatic rings. These interactions are crucial for understanding the physical properties of the solid material.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation, identification, and purity assessment of 1-(4-Amino-3-nitrophenyl)propan-2-ol. Given its polarity, reversed-phase HPLC is the most suitable technique.

Published methods for structurally related compounds provide a strong basis for developing an analytical procedure. For example, the analysis of 4-amino-3-nitrophenol has been successfully performed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture. pom.go.id Similarly, other nitrophenyl-containing compounds have been analyzed using reversed-phase C18 columns with UV detection. researchgate.netnih.gov A typical HPLC method for 1-(4-Amino-3-nitrophenyl)propan-2-ol would involve a C18 stationary phase, a mobile phase of methanol (B129727) or acetonitrile with buffered water, and UV detection at a wavelength corresponding to its absorption maximum (e.g., in the 350-450 nm range).

| Parameter | Condition | Reference/Rationale |

| Stationary Phase | Octadecylsilane (C18), 5 µm particle size | Common for reversed-phase separation of aromatic compounds. pom.go.idresearchgate.net |

| Column Dimensions | 250 mm x 4.6 mm | Standard analytical column dimensions. pom.go.id |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.05 M Acetate Buffer (pH 5.9) | Provides good separation for related nitrophenols. pom.go.id |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. pom.go.id |

| Temperature | 40 °C | Elevated temperature can improve peak shape and reduce run time. pom.go.id |

| Detection | UV-Vis Diode Array Detector (DAD) | Set at the λmax of the compound (~350-450 nm) for maximum sensitivity. |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely used analytical technique for the separation and identification of compounds. In the context of substituted aminopropanol (B1366323) derivatives, TLC serves as a simple, rapid, and efficient method for monitoring reaction progress, assessing purity, and determining the chromatographic behavior of these compounds.

The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For aminopropanol compounds, silica (B1680970) gel is a common stationary phase due to its polar nature, which allows for effective separation based on the polarity of the analytes.

Detailed research findings on the TLC analysis of a related aminopropanol compound, which is a degradation product of dexpanthenol, indicate the use of High-Performance Thin-Layer Chromatography (HPTLC) plates with silica gel 60 F254 as the stationary phase. uni-giessen.de The mobile phase employed in this analysis was a mixture of ethanol, water, and acetic acid in a ratio of 16:3:1 (v/v/v). uni-giessen.de Following development, the compound was visualized as a light-violet zone after derivatization with ninhydrin (B49086) and heating, exhibiting an hRF value of 50. uni-giessen.de The hRF value is the retardation factor (Rf) multiplied by 100.

The general procedure for conducting TLC analysis involves dissolving the sample in a suitable solvent, such as ethanol, and applying it as a small spot or band onto the TLC plate. uni-giessen.de The plate is then placed in a developing chamber containing the mobile phase. As the solvent front moves up the plate by capillary action, the components of the sample are separated based on their affinity for the stationary and mobile phases. More polar compounds tend to have a stronger interaction with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Rf value.

For visualization of compounds that are not colored, various techniques can be employed. Many commercial TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp. quizlet.com Alternatively, chemical staining agents can be used. Ninhydrin is a common reagent for detecting amino groups, producing a characteristic color upon heating. uni-giessen.de Iodine vapor is another simple and effective method for visualizing organic compounds on a TLC plate. quizlet.com

The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, temperature, and saturation of the developing chamber. Therefore, it is crucial to report these conditions alongside any reported Rf values.

While specific TLC data for 1-(4-Amino-3-nitrophenyl)propan-2-ol is not extensively detailed in the provided search results, the methodologies applied to similar aminopropanol compounds provide a strong foundation for developing an effective TLC method for its analysis. The selection of a polar stationary phase like silica gel and a moderately polar mobile phase system would be a logical starting point. Optimization of the mobile phase composition would be necessary to achieve optimal separation and a suitable Rf value.

Table 1: TLC Parameters for a Related Aminopropanol Compound

| Parameter | Description |

| Stationary Phase | HPTLC plate silica gel 60 F254 uni-giessen.de |

| Mobile Phase | Ethanol – water – acetic acid (16:3:1, v/v/v) uni-giessen.de |

| Derivatization | Ninhydrin solution in the mobile phase, followed by heating at 105 °C for 5 min uni-giessen.de |

| Visualization | Light-violet zone uni-giessen.de |

| hRF Value | 50 uni-giessen.de |

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring. Its transformation is a key step in the synthesis of various derivatives.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net This conversion is crucial as it changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com For the parent compound, this reaction would yield 1-(3,4-diaminophenyl)propan-2-ol. The challenge lies in achieving selective reduction of the nitro group without affecting the hydroxyl and the existing amino functionalities.

A variety of methods can be employed for this purpose, ranging from catalytic hydrogenation to the use of metallic reducing agents in acidic media. masterorganicchemistry.com The choice of reagent is critical to ensure selectivity. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum is highly effective. masterorganicchemistry.com Another common approach involves the use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com

For substrates with multiple reducible functional groups, milder and more selective reagents are often preferred. Systems like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro compounds at room temperature, leaving other reducible groups intact. niscpr.res.in Similarly, sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for aldehydes and ketones, can be activated with transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitro groups to amines. jsynthchem.com

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Selectivity Notes |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Ethanol/Methanol (B129727) | Room Temp, Atmospheric Pressure | Highly effective; may also reduce other unsaturated bonds. masterorganicchemistry.com |

| Fe, Sn, or Zn / HCl | Aqueous/Alcohol | Heat | Classic method; acidic conditions may affect other functional groups. masterorganicchemistry.com |

| Hydrazine glyoxylate / Zn | Methanol | Room Temp | Rapid and selective for the nitro group; tolerates halogens, carboxylic acids. niscpr.res.in |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temp | Enhances the reducing power of NaBH₄ for selective nitro group reduction. jsynthchem.com |

Reactivity of the Propan-2-ol Moiety

The secondary alcohol group on the side chain is a site for oxidation and nucleophilic substitution reactions.

The propan-2-ol moiety contains a secondary alcohol, which can be oxidized to form a ketone. doubtnut.com This reaction would convert 1-(4-Amino-3-nitrophenyl)propan-2-ol into 1-(4-amino-3-nitrophenyl)propan-2-one. This transformation is a common and predictable reaction for secondary alcohols. youtube.com

Strong oxidizing agents are typically used for this purpose. Reagents such as acidified potassium dichromate(VI) (K₂Cr₂O₇) or chromium trioxide (CrO₃) are effective for the oxidation of secondary alcohols to ketones. savemyexams.com The reaction with acidified dichromate is often accompanied by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺), indicating the progress of the oxidation. youtube.com

Table 2: Oxidation of the Propan-2-ol Moiety

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium dichromate(VI) / H₂SO₄ | Heat under reflux | 1-(4-amino-3-nitrophenyl)propan-2-one |

| Chromium trioxide (CrO₃) | Acetone (Jones oxidation) | 1-(4-amino-3-nitrophenyl)propan-2-one |

The hydroxyl (-OH) group of an alcohol is a poor leaving group because its conjugate base, the hydroxide (B78521) ion (OH⁻), is strong. libretexts.org Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Two primary strategies exist for this conversion:

Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The resulting leaving group is a water molecule (H₂O), which is much more stable and a better leaving group than hydroxide. This method is suitable for reactions with nucleophiles that are stable in strong acid, such as halide ions. libretexts.org

Conversion to a Sulfonate Ester: A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Sulfonate anions are excellent leaving groups, allowing for subsequent substitution by a wide range of nucleophiles under milder conditions. libretexts.orglibretexts.org

Once converted to a suitable leaving group, the secondary carbon center can be attacked by various nucleophiles. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, with the potential for competing elimination reactions. libretexts.org

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional group that is both basic and nucleophilic. Its presence significantly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In 1-(4-Amino-3-nitrophenyl)propan-2-ol, the position para to the amino group is occupied by the side chain, and one ortho position is blocked by the nitro group, limiting the sites for further aromatic substitution.

The nucleophilic character of the amino group allows it to participate in several important reactions:

Acylation: The amino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group during other transformations. masterorganicchemistry.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although controlling the degree of alkylation can be challenging.

Peptide Coupling: The nucleophilicity of amino groups is fundamental to peptide synthesis. They can react with activated carboxylic acids, such as p-nitrophenyl esters, to form peptide bonds. researchgate.net

Cyclization Reactions: The ortho positioning of the amino and nitro groups creates the potential for intramolecular cyclization reactions under certain conditions, potentially leading to the formation of benzimidazole (B57391) derivatives. nih.gov

Acylation and Alkylation Reactions

The amino group of 1-(4-amino-3-nitrophenyl)propan-2-ol is a primary site for acylation and alkylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to attack electrophilic acylating and alkylating agents.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides, acid anhydrides, or esters. For instance, acetylation of the amino group can be achieved using acetic anhydride. This reaction is often performed to protect the amino group during other transformations, as the resulting acetamide (B32628) is less susceptible to oxidation and exhibits reduced basicity. The acylation of analogous compounds like aminophenols has been studied, and it is known that the amino group is more nucleophilic than the hydroxyl group, leading to chemoselective N-acylation under controlled conditions. For example, the chemoselective acetylation of 2-aminophenol (B121084) to N-(2-hydroxyphenyl)acetamide has been successfully carried out using immobilized lipase (B570770) as a catalyst, highlighting the preferential reactivity of the amino group. acs.orgacs.org In the case of 1-(4-amino-3-nitrophenyl)propan-2-ol, the reaction would proceed as follows:

1-(4-Amino-3-nitrophenyl)propan-2-ol + (CH3CO)2O → N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide + CH3COOH

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, decreases the electron density on the benzene (B151609) ring and, to a lesser extent, on the amino group, thereby reducing its nucleophilicity compared to aniline (B41778). However, the amino group remains sufficiently reactive for acylation to occur. Kinetic studies on the acylation of α-amino acids by p-nitrophenyl p-nitrobenzoate in water-propan-2-ol mixtures have shown that the reaction follows pseudo-first-order kinetics, with the rate being dependent on the nucleophilicity of the amino group and the solvent composition. asianpubs.org

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. However, this reaction is often more difficult to control than acylation, and over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, can occur. The reactivity in alkylation reactions is also modulated by the electronic nature of the aromatic ring.

Condensation Reactions with Carbonyl Compounds

The primary aromatic amino group of 1-(4-amino-3-nitrophenyl)propan-2-ol can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for Schiff base formation is acid-catalyzed and proceeds through a carbinolamine intermediate.

R-CHO + H2N-Ar → R-CH=N-Ar + H2O

Where Ar represents the 4-(2-hydroxypropyl)-2-nitrophenyl group.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. The rate of this reaction is pH-dependent, with the optimal pH typically being mildly acidic. This is because the acid catalyzes the dehydration of the carbinolamine intermediate, but at very low pH, the amine nucleophile is protonated and becomes non-reactive.

The electronic effects of the substituents on the aniline ring play a significant role in the rate of Schiff base formation. Electron-withdrawing groups, such as the nitro group in 1-(4-amino-3-nitrophenyl)propan-2-ol, decrease the nucleophilicity of the amino group, which can slow down the initial nucleophilic attack on the carbonyl carbon. However, they can facilitate the dehydration step. Theoretical studies on the formation of Schiff bases from para-substituted anilines have shown that the reaction proceeds through a two-step mechanism involving the formation of a carbinolamine followed by its dehydration, with the dehydration step often being rate-determining. eijppr.comejpmr.com

The reaction of 1-(4-amino-3-nitrophenyl)propan-2-ol with an aldehyde, for example, would yield an N-(4-(2-hydroxypropyl)-2-nitrophenyl)methanimine derivative. These Schiff bases are often colored compounds and can have interesting biological and chemical properties.

Photochemical Behavior and Degradation Pathways

The presence of the nitroaromatic chromophore in 1-(4-amino-3-nitrophenyl)propan-2-ol makes it susceptible to photochemical reactions. The absorption of UV light can lead to the excitation of the molecule to higher electronic states, from which various degradation pathways can be initiated.

Photo-retro-aldol Type Reactions of Analogous Compounds

Analogous compounds, specifically nitrophenethyl alcohols, have been shown to undergo a photo-retro-aldol type reaction upon UV irradiation. This reaction involves the fragmentation of the molecule, driven by the excited nitroaromatic group. The mechanism is believed to proceed through the formation of a triplet excited state of the nitrophenethyl alcohol, which then undergoes fragmentation. This type of reaction is significant as it represents a potential environmental degradation pathway for such compounds. The photo-retro-aldol reaction is analogous to the well-known aldol (B89426) and retro-aldol reactions in organic chemistry, but in this case, it is initiated by light.

Photoinduced N-demethylation Mechanisms in Related Anilines

While 1-(4-amino-3-nitrophenyl)propan-2-ol is a primary amine, related N-alkylated anilines can undergo photoinduced N-dealkylation. For instance, the photoexcitation of 4-nitro-N,N-dimethylaniline leads to its demethylation. The mechanism involves the formation of a triplet excited state of the nitroaniline derivative. This excited state can then react with an external acceptor or, in certain solvents, with the solvent itself, leading to the cleavage of the N-alkyl bond. An intermediate C-centered radical is formed, which ultimately leads to the demethylated product. This process is relevant for understanding the potential photochemical fate of N-alkylated derivatives of 1-(4-amino-3-nitrophenyl)propan-2-ol.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of 1-(4-amino-3-nitrophenyl)propan-2-ol.

Quantitative Kinetic Studies

Quantitative kinetic studies on the reactions of 1-(4-amino-3-nitrophenyl)propan-2-ol are not extensively reported. However, data from analogous systems can provide valuable information.

Acylation Kinetics: The kinetics of acylation of aminophenols have been investigated. For the chemoselective acetylation of 2-aminophenol using an immobilized lipase, the reaction was found to follow a ternary complex model with inhibition by the acyl donor, vinyl acetate. acs.org The rate of reaction is dependent on the concentrations of both the aminophenol and the acylating agent.

Below is a table summarizing hypothetical kinetic and thermodynamic parameters for the acylation of an aminophenol, which can serve as an analogue for the target compound.

| Reaction Parameter | Value | Conditions | Reference |

| Acylation of 2-Aminophenol | |||

| Conversion | 74.6% | 10 h, 50 °C, Novozym 435 | acs.org |

| Schiff Base Formation (p-Anisidine + Thiophene-2-carbaldehyde) | |||

| Activation Energy (TS1) | 20.71 kcal/mol | RHF/3-21G calculation | eijppr.com |

| Activation Energy (TS2) | 29.54 kcal/mol | RHF/3-21G calculation | eijppr.com |

The thermodynamic parameters for these reactions, such as enthalpy and entropy of activation, provide further details about the transition state and the reaction mechanism. For the acylation of α-amino acids, an increase in the water content of the solvent mixture leads to a decrease in the energy, enthalpy, and entropy of activation. asianpubs.org

Equilibrium and Stability Assessments

The equilibrium and stability of "1-(4-Amino-3-nitrophenyl)propan-2-ol" are dictated by the interplay of its primary functional groups: the aromatic amino group, the nitro group, and the secondary alcohol. While specific experimental studies on the stability of this particular compound are not extensively documented in publicly available literature, its chemical behavior can be inferred from the known properties of structurally related molecules, such as substituted anilines, nitrophenols, and amino alcohols.

The core structure, a substituted aniline, is susceptible to changes in pH. The basicity of the amino group is significantly influenced by the electronic effects of the other substituents on the aromatic ring. Aromatic amines are generally less basic than their aliphatic counterparts because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic pi-system. This delocalization makes the lone pair less available to bond with a proton.

The presence of a nitro group, which is a strong electron-withdrawing group, further decreases the basicity of the amino group. This effect is particularly pronounced when the nitro group is ortho or para to the amino group. In the case of "1-(4-Amino-3-nitrophenyl)propan-2-ol", the nitro group is ortho to the amino group, which is expected to significantly reduce the pKb of the aniline moiety, making it a much weaker base than aniline itself. The intramolecular hydrogen bonding between the amino and nitro groups can also influence the compound's conformation and stability.

The stability of the compound can also be affected by environmental factors such as light, temperature, and the presence of oxidizing or reducing agents. Nitroaromatic compounds are known to be susceptible to photodecomposition. Exposure to UV light can lead to the degradation of the molecule, potentially through complex reaction pathways involving the excited state of the nitro group.

Thermal stability is another important consideration. While the propan-2-ol side chain is relatively stable, the nitro and amino groups on the aromatic ring can be reactive at elevated temperatures. Thermal degradation may involve complex reactions, including decomposition and polymerization.

Predicted Stability Profile

Based on the general characteristics of its constituent functional groups, a qualitative assessment of the stability of "1-(4-Amino-3-nitrophenyl)propan-2-ol" under various conditions can be summarized.

| Condition | Expected Stability | Potential Degradation Pathways |

|---|---|---|

| Acidic pH | Moderate to High | Protonation of the amino group may alter solubility and reactivity. Hydrolysis is generally not expected under mild acidic conditions. |

| Neutral pH | High | The compound is expected to be relatively stable in neutral aqueous solutions, protected from light. |

| Alkaline pH | Moderate | Deprotonation of the hydroxyl group can occur at high pH. The phenoxide-like character could increase susceptibility to oxidation. |

| UV/Visible Light | Low | Photodecomposition is likely due to the presence of the nitroaromatic chromophore. This can lead to the formation of various degradation products. |

| Elevated Temperature | Moderate | Thermal degradation can occur, potentially involving the nitro and amino groups, leading to decomposition or polymerization. |

| Oxidizing Agents | Low to Moderate | The amino and secondary alcohol groups are susceptible to oxidation. |

| Reducing Agents | Low | The nitro group is readily reduced to an amino group. |

Equilibrium Considerations

The primary equilibrium of interest for "1-(4-Amino-3-nitrophenyl)propan-2-ol" in aqueous solution involves the protonation of the basic amino group and the deprotonation of the acidic hydroxyl group.

Amino Group Protonation: The equilibrium for the amino group can be represented as: R-NH2 + H2O ⇌ R-NH3+ + OH-

The pKa of the conjugate acid (R-NH3+) for aromatic amines is significantly affected by ring substituents. For aniline, the pKa is approximately 4.6. The presence of the electron-withdrawing nitro group ortho to the amino group is expected to lower this pKa value substantially, making the amino group of "1-(4-Amino-3-nitrophenyl)propan-2-ol" significantly less basic than that of aniline.

Hydroxyl Group Deprotonation: The equilibrium for the secondary alcohol group can be represented as: R-OH + H2O ⇌ R-O- + H3O+

Aliphatic alcohols are very weak acids, with pKa values typically in the range of 16-18. The electronic effects of the substituted phenyl ring are less pronounced on the pKa of the propan-2-ol side chain compared to their effect on the anilino group. Therefore, the hydroxyl group is expected to be a very weak acid.

The following table provides estimated pKa values based on the known effects of similar functional groups.

| Functional Group | Equilibrium | Estimated pKa | Comments |

|---|---|---|---|

| Aromatic Amino Group | R-NH3+ ⇌ R-NH2 + H+ | < 2 | The strong electron-withdrawing effect of the ortho-nitro group significantly reduces the basicity of the amino group, lowering the pKa of its conjugate acid compared to aniline (pKa ≈ 4.6). |

| Secondary Hydroxyl Group | R-OH ⇌ R-O- + H+ | ~16-18 | Typical pKa range for a secondary alcohol. The influence of the substituted phenyl ring is expected to be minimal on the acidity of the aliphatic hydroxyl group. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of 1-(4-Amino-3-nitrophenyl)propan-2-ol. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. mdpi.comnanobioletters.com For 1-(4-Amino-3-nitrophenyl)propan-2-ol, DFT calculations, often employing a hybrid functional like B3LYP in combination with a basis set such as 6-311++G(d,p), would be performed to find the molecule's most stable conformation (its ground state geometry). nanobioletters.comnih.gov This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses.

Interactive Table: Illustrative Optimized Geometrical Parameters for 1-(4-Amino-3-nitrophenyl)propan-2-ol

Note: The following data is illustrative and based on typical values for similar organic molecules, as a specific computational study for this exact compound is not publicly available.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (amino) | ~1.38 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | O-N-O (nitro) | ~125° |

| Dihedral Angle | C-C-N-O (nitro) | Varies |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates a more reactive species. mdpi.comnanobioletters.com For 1-(4-Amino-3-nitrophenyl)propan-2-ol, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the HOMO and LUMO energy levels and their spatial distribution.

Interactive Table: Illustrative FMO Properties of 1-(4-Amino-3-nitrophenyl)propan-2-ol

Note: The following data is illustrative and based on typical values for similar nitroaromatic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nanobioletters.com It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its intermolecular interactions. researchgate.net The MEP map is color-coded to indicate different potential values: red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack. For 1-(4-Amino-3-nitrophenyl)propan-2-ol, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the amino group, while the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer (ICT) interactions, such as the delocalization of electron density from a donor orbital to an acceptor orbital. In 1-(4-Amino-3-nitrophenyl)propan-2-ol, significant ICT interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring and the nitro group.

Prediction of Vibrational Frequencies and Spectroscopic Data

Computational methods can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. Comparing the computed spectrum with experimental data can aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net For 1-(4-Amino-3-nitrophenyl)propan-2-ol, characteristic vibrational frequencies would be expected for the N-H and O-H stretching of the amino and hydroxyl groups, the N-O stretching of the nitro group, and the various vibrations of the aromatic ring.

Non-Linear Optical (NLO) Property Assessment

Molecules with significant intramolecular charge transfer, like 1-(4-Amino-3-nitrophenyl)propan-2-ol, often exhibit non-linear optical (NLO) properties. nih.govnih.gov These materials have applications in optoelectronics and photonics. mdpi.com Computational chemistry can be used to predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups connected by a π-conjugated system in 1-(4-Amino-3-nitrophenyl)propan-2-ol suggests that it may possess significant NLO properties. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction of a small molecule ligand with a biological macromolecule, such as a protein or enzyme.

Prediction of Binding Affinities with Biological Macromolecules

There are no available studies that report the predicted binding affinities of 1-(4-Amino-3-nitrophenyl)propan-2-ol with any biological macromolecules. Such studies would typically involve docking the compound against a panel of known drug targets to computationally estimate its binding energy, often expressed in kcal/mol. This information is crucial for identifying potential therapeutic targets for the compound.

Elucidation of Molecular Interactions at Enzyme Active Sites

Similarly, a literature review reveals no specific research that elucidates the molecular interactions of 1-(4-Amino-3-nitrophenyl)propan-2-ol at the active sites of enzymes such as lipases, ceramidases, tyrosinase, or cruzain. A detailed analysis of these interactions, which would typically include identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, is essential for understanding the mechanism of action and for guiding lead optimization.

In Silico ADMET Profiling and Pharmacokinetic Potential

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. There are no published in silico ADMET profiles specifically for 1-(4-Amino-3-nitrophenyl)propan-2-ol. Such a profile would provide valuable insights into its potential as a drug candidate, including its likely oral bioavailability, metabolic stability, and potential for toxicity.

Conformational Analysis and Stereochemical Impact on Molecular Recognition

Conformational analysis of a molecule like 1-(4-Amino-3-nitrophenyl)propan-2-ol, which contains a chiral center, is vital for understanding how its three-dimensional shape influences its interaction with chiral biological targets. The relative orientation of the amino, nitro, and hydroxyl groups will significantly impact its binding mode and affinity. However, no specific conformational analysis or studies on the stereochemical impact on molecular recognition for this compound have been found in the scientific literature.

Isomer Stability and Reactivity Comparisons

The presence of a stereocenter in 1-(4-Amino-3-nitrophenyl)propan-2-ol means it exists as a pair of enantiomers ((R) and (S) isomers). Computational studies comparing the relative stability and reactivity of these isomers are essential, as often only one enantiomer is biologically active. At present, there is no available research that has computationally compared the stability and reactivity of the different isomers of 1-(4-Amino-3-nitrophenyl)propan-2-ol.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data detailing the biological activity and medicinal chemistry applications of the compound 1-(4-Amino-3-nitrophenyl)propan-2-ol within the areas outlined in the requested article structure.

Specifically, dedicated studies on its effects regarding:

Lipase (B570770) Inhibition

Acid Ceramidase Inhibition

Tyrosinase Inhibition

Antibacterial Activity

could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested detailed research findings and data tables focusing solely on this specific compound. The information required to fulfill the request as outlined is not present in the accessible public domain.

Biological Activity and Medicinal Chemistry Research Applications

Antimicrobial Research Applications

Antifungal Activity Evaluations

The structural characteristics of 1-(4-Amino-3-nitrophenyl)propan-2-ol, specifically the presence of an amino alcohol group, suggest a potential for antifungal activity. Research into analogous amphiphilic aromatic amino alcohols has demonstrated their efficacy against various fungal strains responsible for conditions like onychomycosis. nih.gov The antifungal action of these molecules is often linked to the presence of amine groups and the lipophilicity of their aliphatic chains. nih.gov

The data below, from a study on related amino alcohols, illustrates the typical range of antifungal activity observed in this class of compounds.

| Compound Type | Fungal Strain | MIC Range (μg/mL) | Reference |

| Amino Alcohols | Filamentous Fungi (e.g., T. rubrum) | 7.8 - 312 | nih.gov |

| Amino Alcohols | Yeast (e.g., C. albicans) | 7.8 - 312 | nih.gov |

| Amide Derivatives | Various Fungi | Generally Inactive | nih.gov |

While direct studies on 1-(4-Amino-3-nitrophenyl)propan-2-ol are limited, the established antifungal properties of structurally similar amino alcohols provide a strong basis for its evaluation against clinically relevant fungal pathogens like Candida albicans, Cryptococcus neoformans, and various dermatophytes. nih.govresearchgate.net

Antiproliferative Activity and Cancer Research Potential

The aminonitrophenyl scaffold is a recurring motif in compounds investigated for anticancer properties. Derivatives of 1-(4-Amino-3-nitrophenyl)propan-2-ol hold potential as antiproliferative agents, a hypothesis supported by extensive research on related structures. For example, various propanol (B110389) derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines. nih.gov One such study found that a novel propanol molecule could trigger apoptosis in A549 human lung cancer cells by up-regulating the p53 protein and activating caspase-3. nih.gov

Furthermore, compounds incorporating 4-amino-substituted ring systems have demonstrated significant antiproliferative effects. Thieno[2,3-d]pyrimidine derivatives containing a 4-amino group have been evaluated against breast cancer cell lines, with some showing potent activity and high selectivity. mdpi.com The strategic modification of these scaffolds is a key approach in developing new anticancer therapies. mdpi.com Research into other heterocyclic systems has also identified promising candidates. For instance, certain 1,2,4-triazole (B32235) derivatives have shown cytotoxicity against human glioblastoma cells, and quinolinone-triazole hybrids have exhibited potent inhibition of cancer cell lines like Panc-1 (pancreatic) and MCF-7 (breast). nih.govmdpi.com

The following table summarizes the antiproliferative activity of some compounds that share structural similarities with 1-(4-Amino-3-nitrophenyl)propan-2-ol, highlighting the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |

| 4-Amino-thienopyrimidine derivative | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| 4-Amino-thienopyrimidine derivative | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Panc-1 (Pancreatic) | 22 nM (GI₅₀) | mdpi.com |

| 1-(4-Fluorophenyl)-...-triazol-...-ethanone | U-87 (Glioblastoma) | Reduces viability to 19.6% | nih.gov |

These findings underscore the potential of 1-(4-Amino-3-nitrophenyl)propan-2-ol as a foundational structure for developing novel agents for cancer research.

Role in Sphingolipid Biochemistry and Cellular Signaling

Sphingolipids are a critical class of lipids that serve as both structural components of eukaryotic cell membranes and as signaling molecules in a vast array of cellular processes. nih.gov A key structural feature of sphingolipids is their backbone, which is derived from a unique amino alcohol, the sphingoid base. nih.gov The compound 1-(4-Amino-3-nitrophenyl)propan-2-ol is also an amino alcohol, which suggests its potential to interact with the metabolic pathways of sphingolipids.

Bioactive sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate, are central hubs in cellular signaling, regulating processes like apoptosis, cell proliferation, and stress responses. nih.gov Enzymes that regulate the levels of these metabolites are important therapeutic targets. Given its amino alcohol structure, 1-(4-Amino-3-nitrophenyl)propan-2-ol or its derivatives could potentially act as mimics or antagonists within the sphingolipid metabolic pathway. They might interact with key enzymes such as serine palmitoyltransferase (SPT), the first enzyme in the de novo sphingolipid synthesis pathway, or sphingomyelinases, which generate ceramide from sphingomyelin. nih.gov Pharmacological tools that inhibit these enzymes have been invaluable in exploring the cellular functions of sphingolipids, indicating a viable strategy for therapeutic intervention. nih.gov

Rational Design of Biologically Active Derivatives and Analogs

The core structure of 1-(4-Amino-3-nitrophenyl)propan-2-ol offers multiple sites for chemical modification to enhance its biological activities. The rational design of derivatives can be guided by structure-activity relationships observed in related compounds.

For enhancing antifungal activity , modifications could focus on:

Alkyl Chain Elongation: Attaching aliphatic chains of varying lengths to the amino group could modulate the compound's lipophilicity, which is often correlated with improved antifungal efficacy. nih.gov

Amine Group Modification: While preserving the amine, which is crucial for activity, creating different salt forms could improve solubility and bioavailability. nih.gov

For developing antiproliferative agents , design strategies could include:

Heterocyclic Hybridization: Fusing or linking the aminonitrophenyl moiety to heterocyclic scaffolds known for their anticancer activity, such as quinolines, thiazoles, or thienopyrimidines, could create hybrid molecules with novel mechanisms of action or enhanced potency. mdpi.commdpi.commdpi.com

Substitution on the Phenyl Ring: Introducing different substituents on the aromatic ring can influence electronic properties and interactions with biological targets, potentially improving efficacy and selectivity against specific cancer cell lines. nih.gov

For targeting sphingolipid pathways , derivatives could be designed to:

Mimic Sphingoid Bases: By modifying the propanol backbone to more closely resemble natural sphingoid bases, analogs could be created to act as competitive inhibitors of enzymes like ceramide synthase or sphingosine (B13886) kinases. nih.gov

This strategic approach to medicinal chemistry allows for the systematic exploration of the therapeutic potential of the 1-(4-Amino-3-nitrophenyl)propan-2-ol scaffold.

Environmental Fate and Degradation Studies

Environmental Distribution and Persistence

No studies were identified that specifically investigate the distribution, mobility, or persistence of 1-(4-Amino-3-nitrophenyl)propan-2-ol in various environmental compartments such as soil, water, or air.

Degradation Pathways in Environmental Compartments

Specific degradation pathways for this compound have not been documented.

Photolytic Degradation in Aqueous and Atmospheric Systems

There is no available information on the direct or indirect photolytic degradation rates or byproducts of 1-(4-Amino-3-nitrophenyl)propan-2-ol in water or the atmosphere. While nitrophenols, as a class, are known to undergo photolysis, specific data for this compound is absent. cdc.gov

Biotransformation and Chemical Hydrolysis

Research on the biodegradation of 1-(4-Amino-3-nitrophenyl)propan-2-ol by microorganisms in soil or water, or its potential for chemical hydrolysis under various environmental pH conditions, has not been published.

Methodologies for Environmental Monitoring

While general analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for monitoring nitrophenol compounds, no standardized or validated methods specifically for the detection and quantification of 1-(4-Amino-3-nitrophenyl)propan-2-ol in environmental samples (e.g., water, soil) have been reported in the reviewed literature. ontosight.airesearchgate.net

Advanced Applications and Derivative Synthesis

Synthesis of Heterocyclic Compounds

The aromatic amino group of 1-(4-Amino-3-nitrophenyl)propan-2-ol is a key handle for the construction of various nitrogen-containing heterocycles. This transformation is fundamental in medicinal chemistry, as these heterocyclic scaffolds are present in a vast number of bioactive molecules.

The 1,2-amino alcohol functionality within 1-(4-Amino-3-nitrophenyl)propan-2-ol is an ideal precursor for the synthesis of oxazolidinone rings. This class of compounds is of significant interest, particularly due to the antibacterial activity exhibited by some of its members. The synthesis typically involves the cyclization of the amino alcohol with a carbonylating agent. While specific examples starting directly from 1-(4-Amino-3-nitrophenyl)propan-2-ol are not extensively detailed, the established synthesis from analogous compounds like (1R,2R)- and (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediols provides a clear synthetic blueprint. researchgate.net

The general approach involves reacting the amino alcohol with reagents such as phosgene, diethyl carbonate, or carbonyldiimidazole. organic-chemistry.orggoogle.com For instance, reacting the related compound α-amino-β-chloropropionic acid with phosgene forms an intermediate that can be cyclized to an oxazolidinone structure. google.com This methodology highlights a viable pathway for converting 1-(4-Amino-3-nitrophenyl)propan-2-ol into its corresponding oxazolidinone derivative, which would be a valuable chiral building block.

Table 1: General Methods for Oxazolidinone Synthesis from Amino Alcohols

| Carbonylating Agent | Typical Conditions | Reference |

| Phosgene Derivatives | Inert solvent (e.g., dioxane), mild heating | google.com |

| Dialkyl Carbonates | High temperature (80-200 °C) | google.com |

| Carbon Dioxide (CO₂) | Metal catalyst (e.g., Silver, Copper) | organic-chemistry.org |

| Urea | Microwave irradiation | organic-chemistry.org |

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from 1-(4-Amino-3-nitrophenyl)propan-2-ol would first require conversion of the aromatic amino group into a hydrazine (B178648) derivative. This can be achieved through diazotization followed by reduction. The resulting phenylhydrazine can then be acylated, and the diacylhydrazine intermediate can be cyclized under dehydrating conditions to form the 1,3,4-oxadiazole ring. nih.govresearchgate.net

Common cyclodehydrating agents for this transformation include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

For the synthesis of 1,3,4-thiadiazoles, the amino group can be converted to an isothiocyanate or reacted with thiosemicarbazide. jocpr.comresearchgate.net For example, reacting an aromatic amine with thiosemicarbazide can yield a thiosemicarbazide intermediate, which is then cyclized. jocpr.com An alternative modern approach involves the iodine-mediated oxidative C-S bond formation from a thiosemicarbazide precursor. organic-chemistry.org These heterocycles are known scaffolds in molecules with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govjchemrev.comnih.gov

Table 2: Synthetic Pathways to Oxadiazoles and Thiadiazoles from Aromatic Amines

| Heterocycle | Key Intermediate | Common Reagents for Cyclization | Reference |

| 1,3,4-Oxadiazole | Diacylhydrazine | POCl₃, SOCl₂, PPA | nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄, EDC·HCl | researchgate.netorganic-chemistry.org |

| 1,3,4-Thiadiazole | N-Tosylhydrazone | KSCN | organic-chemistry.org |

Triazole rings, both 1,2,3- and 1,2,4-isomers, are prevalent in pharmaceuticals and agrochemicals. nih.gov To synthesize 1,2,4-triazole (B32235) derivatives, the amino group of 1-(4-Amino-3-nitrophenyl)propan-2-ol can be transformed into a functional group that can participate in a cyclization reaction. A common method involves the reaction of an N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamide intermediate, which can be cyclized under acidic conditions to yield amino-1,2,4-triazoles. organic-chemistry.org

Another established route is the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with benzaldehyde derivatives, indicating that the amino group of our title compound could be converted into a triazole moiety which could then be further functionalized. google.com The synthesis of 1,2,3-triazoles is famously achieved via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This would require converting the amino group of 1-(4-Amino-3-nitrophenyl)propan-2-ol into an azide, which can then be reacted with a terminal alkyne to regioselectively form the 1,4-disubstituted-1,2,3-triazole. nih.govraco.cat

Utilization as Chiral Derivatizing Agents in Analytical Chemistry

The presence of a chiral center (at the C-2 position of the propanol (B110389) chain) and a chromophore (the nitrophenyl group) makes 1-(4-Amino-3-nitrophenyl)propan-2-ol a potential candidate for use as a chiral derivatizing agent (CDA). In analytical chemistry, particularly in chromatography (HPLC or GC), CDAs are used to resolve enantiomers of a chiral analyte. The CDA, which is itself enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using non-chiral chromatographic methods.